molecular formula C16H13FN2O2 B12316702 2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid

2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid

Cat. No.: B12316702
M. Wt: 284.28 g/mol
InChI Key: OJJSWUVTVPCQPG-MDWZMJQESA-N
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Description

2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is a compound with the molecular formula C16H13FN2O2. It is known for its applications in proteomics research and has been studied for its optoelectronic properties .

Preparation Methods

The synthesis of 2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves chemical methods. The structure of the synthesized compound is confirmed using techniques such as 1H NMR and 13C NMR spectroscopy . Industrial production methods typically involve the use of specific reagents and controlled reaction conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its optoelectronic properties, making it a candidate for use in dye-sensitized solar cells (DSSC). The compound’s structural, optoelectronic, and thermodynamic properties have been analyzed using methods such as RHF and DFT . Additionally, it is used in proteomics research due to its unique chemical structure .

Mechanism of Action

The mechanism of action of 2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with various proteins and enzymes, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid can be compared with other similar compounds, such as 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid. These compounds share similar structural features but differ in their specific functional groups and properties. The unique combination of the cyano, fluorophenyl, and pyrrol groups in this compound contributes to its distinct chemical behavior and applications .

Biological Activity

2-Cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyano group, a pyrrole ring, and multiple methyl groups. Its IUPAC name is (Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid, and it has the molecular formula C16H13FN2O2.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Growth : The compound has been shown to suppress cell proliferation in various cancer cell lines, indicating potential anti-cancer properties.
  • Metabolic Modulation : It enhances glucose uptake and ATP production in cells, which may be beneficial for metabolic regulation during therapeutic applications.
  • Impact on Glycosylation : The compound appears to influence the glycosylation patterns of proteins, particularly monoclonal antibodies, which is crucial for their therapeutic efficacy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Cell Growth Inhibition Suppresses growth in cancer cell lines ,
Metabolic Enhancement Increases glucose uptake and ATP levels ,
Glycosylation Control Affects N-glycan profiles in monoclonal antibodies ,

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anti-Cancer Activity : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
    • Reference: A systematic investigation into various pyrrole derivatives indicated that this compound exhibited one of the highest levels of cytotoxicity against MCF-7 cells (breast cancer) compared to other derivatives.
  • Monoclonal Antibody Production : Another study evaluated the impact of this compound on the production of monoclonal antibodies in CHO (Chinese Hamster Ovary) cells. Results showed that supplementation with the compound led to a 50% increase in antibody yield while maintaining cell viability.
    • Reference: The study highlighted how the compound's ability to modulate metabolic pathways contributed to improved productivity without compromising cell health.

Research Findings

Recent findings have expanded our understanding of how this compound interacts with biological systems:

  • Cell Culture Studies : In controlled experiments, the addition of this compound resulted in enhanced cell-specific productivity in batch cultures by increasing ATP levels while suppressing excessive cell growth.
    • Reference: Detailed analysis showed that under optimal conditions, productivity increased from 7.1 pg/cell/day to 11 pg/cell/day when treated with the compound.
  • Glycosylation Impact : The alteration of glycosylation patterns was noted as a critical factor for therapeutic monoclonal antibodies' efficacy. The compound's influence on glycan structures could lead to improved therapeutic outcomes.
    • Reference: This aspect is particularly relevant for biopharmaceutical development where glycosylation can affect drug efficacy and safety.

Properties

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

(E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C16H13FN2O2/c1-10-7-12(8-13(9-18)16(20)21)11(2)19(10)15-5-3-14(17)4-6-15/h3-8H,1-2H3,(H,20,21)/b13-8+

InChI Key

OJJSWUVTVPCQPG-MDWZMJQESA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C(\C#N)/C(=O)O

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C(C#N)C(=O)O

Origin of Product

United States

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